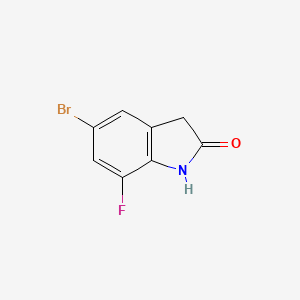

5-Bromo-7-fluoroindolin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-7-fluoro-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFNO/c9-5-1-4-2-7(12)11-8(4)6(10)3-5/h1,3H,2H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWYUGKFXALMFOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC(=C2)Br)F)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 7 Fluoroindolin 2 One and Its Halogenated Analogues

Established Synthetic Pathways for Indolin-2-one Systems

The construction of the core indolin-2-one ring system can be achieved through a variety of established methods, ranging from conventional condensation reactions to sophisticated metal-catalyzed cyclizations.

Conventional Synthetic Routes

Traditional methods for synthesizing the indolin-2-one skeleton often rely on condensation and cyclization reactions from readily available starting materials. The Perkin reaction, for instance, involves the condensation of isatin (B1672199) derivatives with compounds containing an active methylene (B1212753) group, such as aroylpropionic acids, to yield 3-ylideneindolin-2-one structures. arabjchem.orgtandfonline.com These reactions can be performed under conventional heating or accelerated using microwave irradiation. arabjchem.orgtandfonline.com Another common approach is the Knoevenagel condensation of isatins or substituted indolin-2-ones with various aldehydes or formyl-containing heterocycles. nih.gov Similarly, the reaction of oxindole (B195798) with acetone (B3395972) in the presence of an acid catalyst can be used to synthesize 3-substituted derivatives. wits.ac.za A number of 3,3'-([1,1'-biphenyl]-4,4'-diylbis(azanylylidene))bis(indolin-2-ones) have been synthesized via the conventional method of reacting isatin with benzidine (B372746) derivatives in refluxing methanol. researchgate.net

Metal-Catalyzed Approaches (e.g., Palladium-Catalyzed Cyclization, Heck/Suzuki-Miyaura Coupling)

Transition-metal catalysis has become an indispensable tool for the construction and functionalization of the indolin-2-one framework, offering high efficiency and selectivity.

Palladium-Catalyzed Cyclization: Palladium catalysts are widely used to mediate the intramolecular cyclization of suitable precursors to form the indolin-2-one ring. A notable example is the palladium-catalyzed carbonylative annulation of 2-(1-alkynyl)benzenamines with carbon monoxide, which selectively produces 3-(halomethylene)indolin-2-ones in the presence of a copper co-catalyst (CuX₂). nih.govacs.org Another powerful method is the reductive cyclocarbonylation of ortho-nitrostyrenes, which can selectively yield indolin-2-ones or dihydroquinolin-2-ones depending on the specific PdX₂/phosphine catalyst system employed. thieme-connect.com Palladium-catalyzed intramolecular C-H functionalization of N-arylpropiolamides has also been developed to synthesize specific (E)-3-(isobenzofuran-3(1H)-ylidene)indolin-2-ones. acs.org

Heck and Suzuki-Miyaura Coupling Reactions: The Mizoroki-Heck reaction, a palladium-catalyzed coupling of aryl halides with alkenes, and the Suzuki-Miyaura coupling, which couples organoboron compounds with organohalides, are pivotal for both building and functionalizing the indolin-2-one scaffold. rsc.orglibretexts.org The Heck reaction has been applied in tandem with other transformations, such as the Heck carbocyclization/Suzuki coupling sequence, to create complex substituted indolinones. acs.orgbeilstein-journals.org Ruthenium(II) has also been used to catalyze Heck-type olefination of 3-(arylbenzylidene)indolin-2-ones with alkenes, demonstrating a broad substrate scope. rsc.orgrsc.org The Suzuki-Miyaura reaction is particularly valuable for creating carbon-carbon bonds by coupling halogenated indolin-2-ones with various boronic acids. wits.ac.zaresearchgate.net This strategy has been used to synthesize 2-substituted indoles and indolines from o-haloanilides via a Suzuki-Miyaura coupling followed by a 5-endo-trig cyclization. nih.gov

| Reaction Type | Catalytic System | Substrate Example | Product Type | Citation |

|---|---|---|---|---|

| Carbonylative Annulation | PdX₂ / CuX₂ | 2-(1-Alkynyl)benzenamine | 3-(Halomethylene)indolin-2-one | nih.govacs.org |

| Reductive Cyclocarbonylation | PdX₂ / Phosphine Ligand | ortho-Nitrostyrene | Indolin-2-one | thieme-connect.com |

| Aza-Heck Cyclization | Pd₂(dba)₃·CHCl₃ / P(4-CF₃-C₆H₄)₃ | N-hydroxy aniline (B41778) with pendant alkene | Indoline derivative | nih.gov |

| Suzuki-Miyaura Coupling / Cyclization | Pd Catalyst | o-Haloanilide-derived enol phosphate | 2-Substituted indoline | nih.gov |

| Mizoroki-Heck Coupling | Palladium Nanoparticles | Allyl isatin and aryl halide | (E)-1-(3-argioallyl)indoline-2,3-dione | researchgate.net |

| Amination Coupling | Pd Catalyst / XPhos Ligand | Dibrominated indolin-2-one | Aminoporphyrinyl-substituted indolin-2-one | researchgate.net |

Targeted Synthesis of Halogenated Indolin-2-one Derivatives

The synthesis of specifically halogenated indolin-2-ones like 5-Bromo-7-fluoroindolin-2-one can be approached either by direct halogenation of a pre-formed indolin-2-one ring or by constructing the ring from already halogenated precursors.

Direct Halogenation Strategies

Direct halogenation of the indolin-2-one aromatic ring is a straightforward method for introducing halogen atoms. These reactions typically proceed via electrophilic aromatic substitution. While specific protocols for the direct synthesis of this compound are not extensively detailed in the literature, general halogenation methods are well-established for related heterocyclic systems. For instance, iodination of indazoles is often performed using iodine (I₂) in the presence of a base like potassium hydroxide (B78521) (KOH), and N-iodosuccinimide (NIS) is also a common iodinating agent. chim.it Bromination can be similarly achieved. researchgate.netchim.it Such methods could potentially be adapted for the sequential halogenation of an appropriate fluoroindolinone precursor to yield the target compound.

Cyclization Reactions Utilizing Halogenated Precursors

A more controlled and widely used method involves the cyclization of precursors that already contain the desired halogen substitution pattern on the aniline ring. This approach offers superior regiochemical control. A patented synthesis for a derivative of this compound uses this compound as a starting intermediate, implying its synthesis from a corresponding di-halogenated aniline precursor. google.com A clear example of this strategy is the intramolecular cyclization of diclofenac, a 2-(2,6-dichloroanilino)phenylacetic acid, into 1-(2,6-dichlorophenyl)-2-indolone using thionyl chloride in an organic solvent mixture. google.com Similarly, new strategies for synthesizing 2-substituted indolines have been developed from o-haloanilides, which are first subjected to Suzuki-Miyaura coupling and then undergo cyclization. nih.gov

| Halogenated Precursor | Cyclization Method | Reagents/Conditions | Product | Citation |

|---|---|---|---|---|

| Diclofenac | Intramolecular Amide Formation | Thionyl chloride, Organic solvent | 1-(2,6-dichlorophenyl)-2-indolone | google.com |

| o-Haloanilide | Suzuki-Miyaura Coupling / 5-endo-trig Cyclization | Pd catalyst, Boron nucleophile, then cyclization | 2-Substituted indoline | nih.gov |

| Halogenated Arylpropionamide | Radical Cyclization | Tin hydride, AIBN | 3-Alkenylindolin-2-one | beilstein-journals.org |

| N-(o-halophenyl)enecarbamate | 5-endo-trig Heck Cyclization | Pd catalyst | 2-Substituted indole (B1671886) | nih.gov |

Advanced Synthetic Techniques Applied to this compound and Related Structures

Modern synthetic chemistry has introduced several advanced techniques that can be applied to the synthesis of complex molecules like this compound, often improving yields, reaction times, and environmental footprint.

Microwave-assisted synthesis has been shown to significantly accelerate conventional reactions, such as the Perkin reaction, for producing indolin-2-one derivatives. arabjchem.orgtandfonline.com This technique provides rapid and uniform heating, leading to shorter reaction times and often cleaner reactions. tandfonline.com

Photoredox catalysis using visible light represents a green and powerful tool for organic synthesis. A transition-metal-free cascade cyclization has been reported where an organic dye (eosin Y) acts as a photocatalyst. rsc.org This method allows for the reaction of 2-aryl-N-acryloyl indoles with alkyl radicals generated via either halogen-atom-transfer (XAT) or hydrogen-atom-transfer (HAT) processes to furnish complex indolo[2,1-α]isoquinoline derivatives under mild conditions. rsc.org

Another advanced strategy involves the activation of typically inert bonds to trigger cyclization. For example, the halogenation of an amine moiety with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) can activate a C-N bond, enabling a deaminative cyclization to proceed and form complex furanosides. rsc.org This principle of halogenation-induced activation could be conceptually applied to the synthesis of heterocyclic systems like indolin-2-ones.

Microwave-Assisted Synthesis

Microwave irradiation has become a key technique for the efficient synthesis of fluorinated and halogenated indolinone derivatives. This method utilizes rapid and uniform heating to accelerate reaction kinetics and minimize the formation of side products. For instance, a solvent-free microwave approach can be adapted for the N-alkylation and cyclization of fluorinated indole precursors to yield halogenated indolin-2-ones.

A general method involves the condensation of a fluorinated indole precursor, such as 5-fluoroindoline-2,3-dione, with a chlorinated benzyl (B1604629) halide in the presence of a mild base like potassium carbonate. These reactions are typically conducted at a microwave power of 150–200 W for 9–15 minutes, reaching temperatures between 60–80°C. This efficient method can produce yields ranging from 64% to 92%, with product purity exceeding 97% after recrystallization. Similarly, microwave-assisted Wittig reactions have been employed in the synthesis of derivatives starting from bromo-substituted isatins. mdpi.com

Deep Eutectic Solvent (DES) Applications

Deep eutectic solvents (DESs) are emerging as environmentally friendly media for organic synthesis. researchgate.netrsc.orgpolimi.itmdpi.comnih.gov These solvents, typically composed of two or three inexpensive and safe components that form a eutectic mixture with a low melting point, offer advantages such as low vapor pressure, non-flammability, and biodegradability. researchgate.netrsc.orgpolimi.itmdpi.comnih.gov

In the context of indolin-2-one synthesis, DESs can act as both the solvent and a catalyst. mdpi.com For example, a choline (B1196258) chloride:urea (1:2) mixture has been shown to be an effective medium for synthesizing substituted 2-mercaptoquinazolin-4(3H)-ones, a related heterocyclic system. mdpi.com The use of DESs, in combination with techniques like ultrasound, has been shown to produce high yields of key intermediates in multi-step reactions leading to indolin-2-one derivatives. mdpi.com This approach is not only efficient but also aligns with the principles of green chemistry. rsc.orgpolimi.itmdpi.com

Transition-Metal-Free Annulation and Cascade Reactions

Recent advancements have focused on the development of transition-metal-free synthetic routes, which are advantageous due to their reduced cost and toxicity. tu-dortmund.denih.gov These methods often involve cascade reactions, where multiple bond-forming events occur in a single pot. nih.govresearchgate.net

One such strategy for synthesizing indolin-2-ones involves the intramolecular aminocarbonylation of tosylhydrazones derived from 2-amino aryl aldehydes or ketones. researchgate.net This method has been demonstrated to be general for producing both C3-substituted and unsubstituted indolin-2-ones. researchgate.net Another approach involves a [4+1] annulation between azoalkenes and α-bromo carbonyl compounds, which can lead to the formation of the indoline-2-carboxylic acid skeleton. acs.org These transition-metal-free methods provide atom-economical and environmentally benign alternatives to traditional synthetic protocols. tu-dortmund.denih.gov

Derivatization and Functionalization Strategies of the this compound Scaffold

The this compound core offers multiple sites for further chemical modification, allowing for the creation of diverse molecular libraries for various applications. google.combiosynth.com

Modifications at the Indolin-2-one Nitrogen

The nitrogen atom of the indolin-2-one ring is a common site for derivatization. Alkylation or arylation at this position can be readily achieved. For instance, N-alkylation can be performed using various alkyl halides. A notable example is the synthesis of (Z)-4-Chloro-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2-methyl-N-propyl-1H-pyrrole-3-carboxamide, where the indolin-2-one nitrogen is part of a larger, functionalized molecule. nih.gov In another case, the nitrogen was alkylated with methyl bromoacetate (B1195939) to introduce an ester functional group. mdpi.com

Functionalization at Exocyclic Positions (e.g., C-3)

The C-3 position of the indolin-2-one ring is highly reactive and serves as a key site for introducing a wide range of substituents. Knoevenagel condensation of 5-fluoroindolin-2-one with various aromatic aldehydes is a common method to introduce benzylidene groups at the C-3 position. This reaction has been used to synthesize a series of (Z)-3-(substituted-benzylidene)-5-fluoroindolin-2-one derivatives. frontiersin.org

The resulting exocyclic double bond can be a target for further reactions. These C-3 substituted indolin-2-ones, particularly those with heterocyclic methylene substituents, are potent inhibitors of receptor tyrosine kinases. nih.gov

Table 1: Examples of C-3 Functionalized 5-Fluoroindolin-2-one Derivatives

| Compound Name | R Group at C-3 | Yield (%) |

|---|---|---|

| (Z)-3-(3-Chlorobenzylidene)-5-fluoroindolin-2-one | 3-Chlorobenzylidene | 47.8 |

| (Z)-3-(2-Bromobenzylidene)-5-fluoroindolin-2-one | 2-Bromobenzylidene | 69.7 |

| (Z)-3-(3-Bromobenzylidene)-5-fluoroindolin-2-one | 3-Bromobenzylidene | 70.4 |

| (Z)-3-Benzylidene-5-fluoroindolin-2-one | Benzylidene | 76.3 |

Data sourced from a study on potential α-glucosidase inhibitors. frontiersin.org

Halogen-Directed Derivatization for Late-Stage Cross-Coupling

The bromine atom at the C-5 position of this compound is a versatile handle for late-stage functionalization via transition-metal-catalyzed cross-coupling reactions. researchgate.netnih.gov The Suzuki-Miyaura cross-coupling is a powerful tool for this purpose, allowing for the formation of C-C bonds with a wide range of boronic acids. uzh.chmdpi.com

This strategy enables the introduction of various aryl and heteroaryl groups at the C-5 position, significantly expanding the chemical space accessible from this scaffold. The reactivity of the C-Br bond allows for selective coupling, even in the presence of other functional groups. nih.gov The development of efficient palladium catalysts and ligands has made these reactions highly reliable and applicable to complex molecules, including peptides containing halogenated tryptophan residues. beilstein-journals.org The ability to perform these modifications at a late stage in a synthetic sequence is particularly valuable for creating libraries of analogues for structure-activity relationship studies. researchgate.netbeilstein-journals.org

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 7 Fluoroindolin 2 One

Nucleophilic Character of the Indolin-2-one Core in Reaction Pathways

The indolin-2-one scaffold possesses a unique electronic architecture that allows it to exhibit nucleophilic properties, primarily through the formation of an enolate. The presence of the lactam (a cyclic amide) functionality allows for the deprotonation of the C3-position under basic conditions, generating a reactive enolate intermediate. This enolate is a potent nucleophile and can participate in a variety of bond-forming reactions.

The general reactivity of the indolin-2-one core as a nucleophile is well-established in the synthesis of a wide array of derivatives. For instance, the enolate of substituted indolin-2-ones can undergo reactions with various electrophiles. While specific studies on 5-Bromo-7-fluoroindolin-2-one are not extensively documented, its reactivity can be inferred from the behavior of analogous structures. The nucleophilic attack of the enolate at the C3 position is a key step in many synthetic transformations.

Furthermore, the nitrogen atom of the lactam can also exhibit nucleophilic character, particularly in substitution reactions. However, the acidity of the N-H proton and the delocalization of the lone pair into the adjacent carbonyl group generally make the C3-enolate the more reactive nucleophilic site in many reaction pathways.

The nucleophilic character of the indolin-2-one core is fundamental to its application in the synthesis of complex molecules. The ability to form a nucleophilic enolate at the C3 position allows for the introduction of a wide range of substituents, leading to diverse molecular architectures.

| Reaction Type | Electrophile | Product Type | General Conditions |

|---|---|---|---|

| Aldol (B89426) Addition | Aldehydes, Ketones | 3-Hydroxy-3-substituted indolin-2-ones | Base (e.g., piperidine, Et3N) |

| Michael Addition | α,β-Unsaturated carbonyls | 3,3-Disubstituted indolin-2-ones | Base (e.g., NaH, K2CO3) |

| Alkylation | Alkyl halides | 3-Alkylindolin-2-ones | Strong base (e.g., LDA, NaH) |

Stereoselective Transformations and Stereochemical Control

The planar nature of the enolate intermediate formed from this compound presents the possibility of stereoselective reactions. When the enolate reacts with a prochiral electrophile, or in the presence of a chiral catalyst, the formation of new stereocenters at the C3 position can be controlled.

While specific research on stereoselective transformations of this compound is limited, the broader class of substituted indolin-2-ones has been the subject of extensive studies in asymmetric synthesis. The development of enantioselective and diastereoselective methods for the functionalization of the C3 position is a significant area of research. These methods often employ chiral auxiliaries, catalysts, or reagents to induce stereochemical control.

For example, the use of chiral phase-transfer catalysts in the alkylation of N-protected indolin-2-ones has been shown to afford products with high enantiomeric excess. Similarly, organocatalyzed aldol and Michael additions to indolin-2-one derivatives have been developed to achieve high levels of stereoselectivity. The principles of these transformations are applicable to this compound, suggesting its potential as a substrate in stereoselective synthesis.

The ability to control the stereochemistry at the C3 position is crucial for the synthesis of biologically active molecules, where specific stereoisomers often exhibit desired therapeutic effects while others may be inactive or even harmful.

| Strategy | Description | Typical Outcome |

|---|---|---|

| Chiral Catalysis | Use of a chiral catalyst (metal-based or organocatalyst) to create a chiral environment around the reacting species. | Enantioselective or diastereoselective product formation. |

| Chiral Auxiliaries | Covalent attachment of a chiral group to the indolin-2-one nitrogen to direct the approach of the electrophile. | Diastereoselective product formation, with the auxiliary being removable later. |

| Substrate Control | Utilization of existing stereocenters in the electrophile to influence the stereochemical outcome of the reaction. | Diastereoselective product formation. |

Cascade and Rearrangement Reactions Involving the this compound Core

The reactivity of the this compound core can be harnessed in cascade (or tandem) and rearrangement reactions to rapidly build molecular complexity from simple starting materials. Cascade reactions are a sequence of intramolecular or intermolecular transformations that occur in a single pot, often triggered by a single event.

Although specific examples of cascade reactions originating from this compound are not prevalent in the literature, the general reactivity of the indolin-2-one scaffold suggests its suitability for such transformations. For instance, a reaction initiated at the C3-position could be followed by a cyclization involving one of the halogen substituents or the aromatic ring.

Rearrangement reactions of indolin-2-one derivatives are also known, though less common. Under certain conditions, skeletal rearrangements could potentially be induced, leading to the formation of different heterocyclic systems. The electronic nature of the 5-bromo and 7-fluoro substituents would undoubtedly play a significant role in directing the course of such reactions.

The development of novel cascade and rearrangement reactions involving the this compound core would provide efficient pathways to complex molecular architectures that might be challenging to access through traditional stepwise synthesis.

Influence of Halogen Substituents (Bromine and Fluorine) on Reactivity Profiles

The presence of both bromine at the 5-position and fluorine at the 7-position significantly modulates the reactivity of the indolin-2-one core. These halogen substituents exert both electronic and steric effects that influence the molecule's behavior in various chemical transformations.

Electronic Effects:

Fluorine: As the most electronegative element, the fluorine atom at the 7-position exerts a strong electron-withdrawing inductive effect (-I). This effect deactivates the aromatic ring towards electrophilic substitution. The presence of fluorine can also increase the metabolic stability of the molecule in a biological context.

The combined electron-withdrawing nature of both halogens increases the acidity of the N-H proton of the lactam, potentially facilitating its deprotonation.

Reactivity in Cross-Coupling Reactions:

The carbon-bromine bond at the 5-position is a versatile handle for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents at this position, including aryl, alkyl, and alkynyl groups. Common cross-coupling reactions that can be employed include:

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst.

Sonogashira Coupling: Reaction with terminal alkynes catalyzed by palladium and copper.

Heck Coupling: Reaction with alkenes in the presence of a palladium catalyst.

Buchwald-Hartwig Amination: Reaction with amines to form a new carbon-nitrogen bond.

The fluorine atom at the 7-position is generally unreactive in these cross-coupling reactions under standard conditions, allowing for selective functionalization at the 5-position.

| Substituent | Position | Electronic Effect | Key Influence on Reactivity |

|---|---|---|---|

| Bromine | 5 | -I, +M (overall deactivating, o,p-directing) | Provides a reactive site for transition-metal-catalyzed cross-coupling reactions. |

| Fluorine | 7 | -I (strong) | Deactivates the aromatic ring towards electrophilic attack; increases metabolic stability. |

Spectroscopic Characterization and Structural Elucidation of 5 Bromo 7 Fluoroindolin 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy would be critical in identifying the number of different proton environments in 5-Bromo-7-fluoroindolin-2-one, their electronic environments, and their proximity to neighboring protons. The chemical shifts (δ) of the aromatic and methylene (B1212753) protons would be influenced by the electron-withdrawing effects of the bromine and fluorine atoms, as well as the carbonyl and amine functionalities of the indolin-2-one core. Spin-spin coupling patterns would further help to establish the connectivity of the protons on the aromatic ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

A ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbonyl carbon, the carbons bonded to bromine and fluorine, and the other aromatic and aliphatic carbons would provide key insights into the electronic structure of the compound. The significant electronegativity of the fluorine atom would be expected to cause a substantial downfield shift for the carbon atom to which it is attached.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be an essential tool for characterization. This technique is highly sensitive to the local electronic environment of the fluorine nucleus. A ¹⁹F NMR spectrum would provide a specific signal for the fluorine atom in this compound, and its chemical shift would be indicative of the electronic effects of the surrounding substituents on the aromatic ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be employed to determine the precise molecular weight of this compound. This high-precision measurement allows for the determination of the elemental composition of the molecule, confirming the presence of one bromine and one fluorine atom, and distinguishing it from other compounds with the same nominal mass.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like indolin-2-one derivatives. It would be used to generate intact molecular ions of this compound, allowing for the accurate determination of its molecular weight. Further fragmentation of the molecular ion (MS/MS) could provide valuable information about the connectivity of the atoms within the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its key structural features. The N-H group of the lactam ring typically exhibits a stretching vibration in the range of 3400-3200 cm⁻¹. The carbonyl group (C=O) of the lactam is one of the most prominent features, with a strong stretching band usually appearing between 1710 cm⁻¹ and 1680 cm⁻¹.

The aromatic ring gives rise to several signals. The C=C stretching vibrations within the benzene (B151609) ring are expected to appear in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. Furthermore, the presence of halogen substituents can be identified by their characteristic absorption bands in the lower frequency region of the spectrum. The C-Br stretching vibration is generally found in the 600-500 cm⁻¹ range, while the C-F stretching vibration gives a strong absorption band typically between 1200 cm⁻¹ and 1000 cm⁻¹.

Based on data from related indole (B1671886) derivatives, the following table summarizes the expected IR absorption bands for this compound.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H (Lactam) | Stretch | 3400 - 3200 |

| C-H (Aromatic) | Stretch | > 3000 |

| C=O (Lactam) | Stretch | 1710 - 1680 |

| C=C (Aromatic) | Stretch | 1600 - 1450 |

| C-F | Stretch | 1200 - 1000 |

| C-Br | Stretch | 600 - 500 |

This is an interactive data table. You can sort and filter the data as needed.

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure for this compound is not publicly available, a detailed X-ray diffraction analysis has been conducted on its close positional isomer, 6-Bromo-4-fluoro-indolin-2-one. mdpi.comresearchgate.net This analysis provides critical insights into the solid-state conformation and intermolecular interactions that are likely to be present in related bromo-fluoro-substituted indolinones. The study revealed that 6-Bromo-4-fluoro-indolin-2-one crystallizes with two independent molecules in the asymmetric unit, indicating subtle conformational differences between them. mdpi.com

The crystal packing of 6-Bromo-4-fluoro-indolin-2-one is dominated by a network of non-covalent interactions, which are crucial for the stability of the crystal lattice. mdpi.com These interactions dictate the arrangement of molecules in the solid state, influencing properties such as solubility and melting point. The primary forces at play are hydrogen bonds and other weaker contacts involving the halogen atoms. mdpi.comresearchgate.net Computational studies on halogenated oxindoles have shown that interactions such as Br···Br, C-H···Br, C-H···O, and N-H···O are key to understanding the supramolecular assembly. mdpi.comdntb.gov.ua The interplay and competition between these various interactions determine the final crystal structure.

Hydrogen bonding is a predominant feature in the crystal structure of halogenated indolin-2-ones. In the crystal of 6-Bromo-4-fluoro-indolin-2-one, the most significant hydrogen bond is the classical N-H···O interaction. mdpi.com This interaction links the amide proton (N-H) of one molecule to the carbonyl oxygen (C=O) of a neighboring molecule. This strong interaction forms centrosymmetric dimers, creating a characteristic R²₂(8) ring motif. mdpi.comresearchgate.net

The table below details the key hydrogen bonding geometries observed in the crystal structure of 6-Bromo-4-fluoro-indolin-2-one. mdpi.com

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N1-H1···O1' | 0.88 | 2.01 | 2.887 | 173.0 |

| N2-H2···O2' | 0.88 | 2.03 | 2.902 | 172.0 |

| C5-H5···O1 | 0.95 | 2.65 | 3.596 | 174.0 |

| C15-H15···O2 | 0.95 | 2.67 | 3.615 | 174.0 |

This interactive table presents the geometric parameters for the primary hydrogen bonds. D=Donor, A=Acceptor.

Halogen atoms in the indolinone structure play a significant role in directing crystal packing through various non-covalent interactions. Halogen bonding, an interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, is an important directional force in crystal engineering. acs.org

The fluorine atom, due to its high electronegativity, is generally a poor halogen bond donor. acs.org However, it can participate in weak hydrogen bonds acting as an acceptor. The presence of the electron-withdrawing fluorine atom can also influence the electron distribution of the entire molecule, affecting the strength and geometry of other intermolecular interactions. mdpi.com

π-π stacking is another common non-covalent interaction that can stabilize crystal structures, involving the overlap of aromatic rings of adjacent molecules. nih.gov In many indolinone derivatives, these interactions contribute significantly to the packing. nih.gov For instance, in 5-bromo-1-ethylindoline-2,3-dione, parallel chains are linked via a weak slipped parallel π–π interaction with an inter-centroid distance of 3.6107 (14) Å. nih.gov Such interactions are also plausible in the crystal packing of this compound, contributing to the formation of a stable three-dimensional architecture.

| Interaction Type | Atom 1 | Atom 2 | Distance (Å) |

| C-H···F | C-H | F | ~2.58 |

| C-H···Br | C-H | Br | ~3.00 |

| π-π Stacking | Ring Centroid | Ring Centroid | ~3.61 |

This table summarizes typical distances for non-covalent interactions observed in related halogenated indolinones. mdpi.comnih.gov

In-Depth Computational Analysis of this compound Remains Largely Unexplored in Scientific Literature

While the indolin-2-one core structure and its various substituted analogues are frequently the subjects of theoretical studies, the specific electronic and structural impacts of the combined 5-bromo and 7-fluoro substitution pattern on this scaffold have not been explicitly detailed in published research. Computational chemistry is a powerful tool for elucidating molecular properties, and such studies are crucial for understanding the behavior of molecules in various chemical and biological environments.

Methodologies such as Density Functional Theory (DFT) and Møller–Plesset second-order perturbation theory (MP2) are standard approaches for investigating the electronic structure and energetics of molecules. DFT, for instance, is widely used to predict geometries, vibrational frequencies, and electronic properties, which are fundamental to understanding a molecule's reactivity and stability. MP2 calculations, while more computationally intensive, provide a higher level of theory for capturing electron correlation effects, which can be important for accurately describing non-covalent interactions.

Furthermore, analyses like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are instrumental in deciphering the nature of chemical bonds and intermolecular interactions. QTAIM can characterize bond paths and critical points in the electron density to define atomic interactions, while NBO analysis provides insights into charge distribution, orbital interactions, and the stability endowed by hyperconjugative effects.

Unfortunately, specific data pertaining to the application of these computational methods to this compound, including calculated bond dissociation enthalpies, ionization potential energies, and detailed analyses of its potential for supramolecular assembly, are absent from the accessible scientific record.

While computational studies have been conducted on other halogenated indolin-2-one isomers, the precise influence of the bromine and fluorine atoms at the 5 and 7 positions, respectively, on the electronic landscape and interaction propensity of the indolin-2-one core remains a subject for future investigation. The scientific community awaits dedicated theoretical studies on this compound to fully characterize its chemical and physical properties.

Computational Chemistry and Theoretical Investigations of 5 Bromo 7 Fluoroindolin 2 One

Analysis of Intermolecular Interactions and Supramolecular Assembly

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It is a valuable tool for understanding and predicting the reactive behavior of a molecule, as it illustrates the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. These potential values are then color-coded for easy interpretation.

In the MEP map of a molecule like 5-Bromo-7-fluoroindolin-2-one, different colors represent varying levels of electrostatic potential. Typically, regions with the most negative electrostatic potential, indicating an abundance of electrons and a propensity for electrophilic attack, are colored red. Conversely, areas with the most positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack, are depicted in blue. Intermediate potential values are represented by a spectrum of colors, often ranging from orange and yellow for moderately electron-rich areas to green for regions of neutral potential.

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational method that allows for the visualization and characterization of non-covalent interactions (NCIs) within a molecule and between molecules. This technique is based on the relationship between the electron density (ρ) and its gradient (∇ρ). By plotting the reduced density gradient against the electron density, it is possible to identify and distinguish between different types of non-covalent interactions, such as hydrogen bonds, van der Waals interactions, and steric clashes.

The RDG analysis generates three-dimensional isosurfaces that are color-coded to represent the nature and strength of the interactions. Typically, blue isosurfaces indicate strong attractive interactions like hydrogen bonds. Green surfaces represent weaker van der Waals interactions, while red isosurfaces signify repulsive interactions, such as steric clashes between atoms.

In Silico Modeling for Biological Target Interactions (Molecular Docking)

In silico modeling, particularly molecular docking, is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely employed in drug discovery to understand how a small molecule, or ligand, might interact with a biological macromolecule, typically a protein. For this compound, molecular docking can provide valuable insights into its potential as a therapeutic agent by predicting its binding affinity and mode of interaction with various protein targets.

Ligand-Protein Binding Affinity Prediction

Molecular docking programs calculate a scoring function to estimate the binding affinity between a ligand and a protein. This score is typically expressed in units of energy, such as kcal/mol, with a more negative value indicating a stronger predicted binding affinity. While no direct molecular docking studies for this compound are available in the provided search results, studies on structurally similar compounds provide a strong indication of its potential binding affinities with various protein kinases, which are common targets for indolin-2-one derivatives.

For instance, molecular docking studies on 5-bromoindole-2-carboxylic acid hydrazone derivatives have been performed against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase domain. d-nb.info These studies are relevant as the 5-bromoindole core is a key feature of this compound. The predicted binding affinities for these derivatives can serve as a proxy for the potential interactions of the target compound.

Predicted Binding Affinities of Related Indolin-2-one Derivatives

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| 5-bromo-N'-(4-hydroxybenzylidene)-1H-indole-2-carbohydrazide | VEGFR-2 Tyrosine Kinase | -8.5 | d-nb.info |

| 5-bromo-N'-(4-chlorobenzylidene)-1H-indole-2-carbohydrazide | VEGFR-2 Tyrosine Kinase | -9.2 | d-nb.info |

| 5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide | VEGFR-2 Tyrosine Kinase | -9.8 | d-nb.info |

These values suggest that the 5-bromoindolin-2-one scaffold has the potential for strong interactions with protein kinase active sites. The addition of a fluorine atom at the 7-position in this compound could further enhance binding affinity through favorable halogen interactions.

Elucidation of Binding Modes and Key Interactions

Beyond predicting binding affinity, molecular docking elucidates the specific binding mode of a ligand within the protein's active site. This includes identifying the key amino acid residues involved in the interaction and the types of interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and halogen bonds.

Studies on related 5-bromoindole derivatives have detailed their binding modes within the ATP-binding pocket of VEGFR-2. These analyses reveal that the indolinone core often forms crucial hydrogen bonds with backbone atoms of key amino acid residues in the hinge region of the kinase. The 5-bromo substituent frequently participates in favorable hydrophobic and halogen bond interactions within a hydrophobic pocket of the active site.

Key Interactions of Related Indolin-2-one Derivatives with VEGFR-2

| Compound | Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| 5-bromo-N'-(4-chlorobenzylidene)-1H-indole-2-carbohydrazide | Cys919, Asp1046 | Hydrogen Bonds | d-nb.info |

| Val848, Ala866, Leu1035 | Hydrophobic Interactions | d-nb.info |

The detailed visualization of these binding modes provides a rational basis for the structure-based design of more potent and selective inhibitors based on the this compound scaffold.

Advanced Research in Medicinal Chemistry of 5 Bromo 7 Fluoroindolin 2 One Derivatives

Indolin-2-one Derivatives as Privileged Scaffolds in Target-Oriented Drug Discovery

The indole (B1671886) core, a structural motif consisting of a pyrrole ring fused to a benzene (B151609) ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This designation stems from its recurring presence in a multitude of natural products and synthetic pharmaceuticals, where it serves as a foundational structure for compounds exhibiting a wide array of biological activities. nih.govresearchgate.netresearchgate.net Indole derivatives are adept at targeting diverse biological pathways, making them invaluable frameworks in the design and discovery of new therapeutic agents. nih.govresearchgate.net

The versatility of the indole scaffold is evident in its ability to interact with various biological targets through hydrogen bonding, dipole-dipole interactions, and hydrophobic effects. nih.gov The indolin-2-one (or oxindole) substructure, in particular, is a key pharmacophore in numerous compounds designed as kinase inhibitors. researchgate.netcancertreatmentjournal.com This core structure is a central component of several approved and investigational drugs, demonstrating its significance in target-oriented drug discovery. cancertreatmentjournal.comnih.gov Modifications to the indolin-2-one ring at various positions have led to the development of potent and selective inhibitors for different enzyme families, especially protein kinases, which are crucial targets in oncology. cancertreatmentjournal.comnih.gov The adaptability of the indolin-2-one scaffold allows medicinal chemists to fine-tune the pharmacological properties of derivatives to achieve desired potency and selectivity against specific disease-related targets.

Anticancer Research and Kinase Inhibition

The indolin-2-one scaffold is a cornerstone in the development of modern anticancer therapies, primarily due to its effectiveness as a framework for potent kinase inhibitors. cancertreatmentjournal.commdpi.com Protein kinases are a large family of enzymes that regulate most cellular functions, and their deregulation is a hallmark of many cancers. cancertreatmentjournal.comdepositolegale.it Consequently, small molecules that can inhibit specific kinases responsible for aberrant signaling in tumor cells have become a major focus of cancer drug discovery. cancertreatmentjournal.commdpi.com

Derivatives of 5-bromo-indolin-2-one and the closely related 5-bromo-7-azaindolin-2-one have demonstrated significant antitumor activity. nih.govmdpi.comnih.gov These compounds function by competing with ATP at the enzyme's active site, thereby blocking downstream signaling pathways that are critical for cancer cell proliferation, survival, and tumor-induced angiogenesis. cancertreatmentjournal.comdepositolegale.it The strategic placement of bromo and fluoro substituents on the indolin-2-one ring can enhance binding affinity and selectivity for specific kinase targets, making these derivatives promising candidates for further development as anticancer agents. myskinrecipes.com

Inhibition of Receptor Tyrosine Kinases (e.g., VEGFR, PDGFR, FLT3, KIT, TRK)

A primary mechanism through which 5-bromo-7-fluoroindolin-2-one derivatives exert their anticancer effects is through the inhibition of receptor tyrosine kinases (RTKs). These receptors are located on the cell surface and play a critical role in signaling pathways that control cell growth, differentiation, and angiogenesis. cancertreatmentjournal.comnih.gov Many cancers are characterized by the overactivity of RTKs such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), Fms-like tyrosine kinase 3 (FLT3), and KIT. cancertreatmentjournal.comnih.gov

Sunitinib, a multi-targeted RTK inhibitor based on the indolin-2-one scaffold, targets several of these kinases, including VEGFR and PDGFR. nih.govselleckchem.com Research has focused on creating novel derivatives to improve upon existing therapies. For instance, certain 1-benzyl-5-bromoindolin-2-one derivatives have shown potent inhibitory activity against VEGFR-2. mdpi.com In one study, compounds 7c and 7d displayed good VEGFR-2 inhibitory activity with IC50 values of 0.728 µM and 0.503 µM, respectively. mdpi.com The inhibition of VEGFR-2 is a key strategy for blocking angiogenesis, the process by which tumors form new blood vessels to obtain nutrients and oxygen. cancertreatmentjournal.commdpi.com

Similarly, novel quinoxalines have been developed as potent inhibitors of PDGFR, FLT3, and KIT. nih.gov Derivatives of the 5-bromo-7-azaindolin-2-one scaffold have also been synthesized and shown to be more potent than Sunitinib against certain cancer cell lines, indicating their potential as multi-targeted kinase inhibitors. nih.govnih.gov

| Compound | Target Kinase | IC50 (µM) | Source |

|---|---|---|---|

| Compound 7c | VEGFR-2 | 0.728 | mdpi.com |

| Compound 7d | VEGFR-2 | 0.503 | mdpi.com |

| Sorafenib | VEGFR-2 | 0.090 | selleckchem.com |

| Sunitinib | VEGFR-2 | 0.080 | selleckchem.com |

| Axitinib | VEGFR-2 | 0.0002 | selleckchem.com |

Inhibition of Serine/Threonine Kinases

In addition to RTKs, serine/threonine kinases represent another major class of enzymes that are crucial for cell signaling and are frequently dysregulated in cancer. depositolegale.itnih.gov These kinases phosphorylate serine or threonine residues on their substrate proteins and are involved in pathways controlling the cell cycle, apoptosis, and cellular stress responses. depositolegale.it The 7-azaindole moiety, structurally related to the core of this compound, is considered a privileged fragment in the design of serine/threonine kinase inhibitors. depositolegale.it

Specific examples of serine/threonine kinases targeted by indole-based inhibitors include Cyclin-Dependent Kinases (CDKs), Aurora kinases, and Akt (also known as Protein Kinase B). depositolegale.it For example, oxindole (B195798)–indole conjugates have been reported as effective inhibitors of CDK4. depositolegale.it Certain tricyclic indoles have been developed as inhibitors of Akt kinase, showing IC50 values below 500 nM. depositolegale.it Furthermore, some 7-azaindole derivatives have shown inhibitory activity against Aurora A and Aurora B kinases. depositolegale.it While direct studies on this compound targeting these specific kinases are less common, the established activity of the broader indole and azaindole families suggests a strong potential for derivatives of this compound to be developed as inhibitors of serine/threonine kinases. depositolegale.it

Antiproliferative Mechanisms and Cellular Activity

The kinase-inhibiting properties of this compound derivatives translate into potent antiproliferative activity against various cancer cell lines. nih.govmdpi.comnih.gov By blocking key signaling pathways, these compounds can halt the uncontrolled growth of tumor cells. mdpi.com The effectiveness of these compounds is typically measured by their GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration) values in cell-based assays.

For example, a series of 1-benzyl-5-bromoindolin-2-one derivatives were tested against human breast (MCF-7) and lung (A-549) cancer cell lines. mdpi.com The most active compounds, 7c and 7d , showed potent activity against MCF-7 cells with IC50 values of 7.17 µM and 2.93 µM, respectively. mdpi.com Similarly, a series of novel 5-bromo-7-azaindolin-2-one derivatives demonstrated broad-spectrum antitumor potency, with the most active compound, 23p , showing IC50 values between 2.357 and 3.012 µM against HepG2, A549, and Skov-3 cell lines, proving to be significantly more potent than the established drug Sunitinib in these assays. nih.govnih.gov

Beyond simply halting proliferation, these compounds can induce programmed cell death (apoptosis) and cause cell cycle arrest. mdpi.com For instance, compound 7d was found to cause a significant increase in the number of MCF-7 cells in the sub-G1 phase, which is indicative of apoptosis, and also led to cell cycle arrest at the G2/M checkpoint. mdpi.com This was accompanied by changes in the levels of apoptotic markers, such as caspases, Bax, and Bcl-2. mdpi.com

| Compound | Cell Line | Cancer Type | IC50/GI50 (µM) | Source |

|---|---|---|---|---|

| Compound 7c | MCF-7 | Breast | 7.17 | mdpi.com |

| Compound 7d | MCF-7 | Breast | 2.93 | mdpi.com |

| Compound 23p | HepG2 | Liver | 2.357 - 3.012 | nih.govnih.gov |

| Compound 23p | A549 | Lung | 2.357 - 3.012 | nih.govnih.gov |

| Compound 23p | Skov-3 | Ovarian | 2.357 - 3.012 | nih.govnih.gov |

| Sunitinib | HepG2, A549, Skov-3 | Various | 31.594 - 49.036 | nih.govnih.gov |

| Compound 3b | MCF-7 | Breast | 0.032 | mdpi.com |

| Erlotinib | MCF-7 | Breast | 0.040 | mdpi.com |

Strategies to Address Drug Resistance

A significant challenge in cancer chemotherapy is the development of drug resistance, where cancer cells that were initially responsive to a drug become insensitive to its effects. mdpi.comnih.gov Resistance can be intrinsic (pre-existing) or acquired after a period of treatment. nih.gov Mechanisms of resistance to kinase inhibitors often involve secondary mutations in the target kinase that prevent the drug from binding effectively. mdpi.com

The development of new generations of kinase inhibitors, including those based on the indolin-2-one scaffold, is a key strategy to overcome this challenge. nih.govmdpi.com Researchers aim to design compounds that can effectively inhibit both the wild-type and mutated forms of the target kinase. mdpi.com For example, a major goal in the treatment of non-small cell lung cancer is to develop inhibitors effective against EGFR with resistance mutations like T790M. mdpi.com

Another strategy is the development of multi-targeted inhibitors. By hitting several signaling pathways simultaneously, these drugs may reduce the likelihood of resistance emerging through the activation of alternative pathways. nih.govmdpi.com The design of novel 5-bromo-7-azaindolin-2-one derivatives that show broad-spectrum activity is an example of this approach. nih.gov Furthermore, combining kinase inhibitors with other therapeutic modalities is an area of active research to combat resistance and improve patient outcomes. mdpi.com

Research into Other Therapeutic Areas

The biological versatility of the indolin-2-one scaffold extends beyond oncology. Derivatives incorporating the 5-bromo or 5-fluoro substitution pattern have been investigated for a range of other potential therapeutic applications.

Antiparasitic Activity: A series of indoline-2-carboxamide derivatives has been identified as potent inhibitors of Trypanosoma brucei, the parasite responsible for human African trypanosomiasis (sleeping sickness). acs.orgresearchgate.net The optimization of this series, which included 5-fluoro and 5-bromo analogues, led to compounds with excellent pharmacokinetic properties and the ability to cure a stage 1 mouse model of the disease, highlighting their potential to address this neglected tropical disease. acs.orgresearchgate.net

Anti-diabetic Activity: Certain 5-fluoro-2-oxindole derivatives have been synthesized and evaluated as potential α-glucosidase inhibitors. frontiersin.orgresearchgate.net This enzyme plays a role in carbohydrate digestion, and its inhibition can help manage blood glucose levels in diabetic patients. Several synthesized compounds showed significantly better inhibitory activity than the reference drug acarbose (B1664774), with IC50 values up to 15 times lower. frontiersin.orgresearchgate.net

Anti-inflammatory and Analgesic Activity: Indole derivatives and related Schiff bases have been explored for their anti-inflammatory and pain-relieving properties. researchgate.netsamipubco.com Studies have reported that various synthesized 5-bromo- and 5-fluoroindolin-2-one derivatives exhibit good analgesic and anti-inflammatory activities in experimental models. researchgate.netsamipubco.com

Enzyme Inhibition Studies

The indolin-2-one nucleus is a "privileged scaffold" known to interact with numerous biological receptors and enzymes. researchgate.net Modifications, particularly halogenation, have been explored to enhance potency and selectivity against various enzymatic targets.

α-Glucosidase: This enzyme is a key target in the management of type 2 diabetes. A series of 5-fluoro-2-oxindole derivatives, including compounds with bromine substitutions on an attached benzylidene ring, have been synthesized and evaluated as α-glucosidase inhibitors. frontiersin.org Several of these compounds demonstrated significantly better inhibitory activity than the reference drug, acarbose. frontiersin.orgresearchgate.net For instance, (Z)-3-(3-bromobenzylidene)-5-fluoroindolin-2-one and (Z)-3-(4-bromobenzylidene)-5-fluoroindolin-2-one showed potent inhibition. frontiersin.org Kinetic studies revealed that these active compounds act as reversible, mixed-type inhibitors of α-glucosidase. frontiersin.orgresearchgate.net

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a negative regulator of insulin (B600854) and leptin signaling pathways, making it a validated target for treating type 2 diabetes and obesity. nih.govmdpi.comresearchgate.net While specific studies on this compound derivatives are not extensively documented in the available literature, the broader class of indolin-2-one derivatives has been investigated for PTP1B inhibition. researchgate.net The development of selective PTP1B inhibitors is a significant area of research. nih.govnih.gov

COX-1 and COX-2: Cyclooxygenase (COX) enzymes are central to the inflammatory process. nih.gov COX-2 is the primary target for many anti-inflammatory drugs due to its upregulation at sites of inflammation. mdpi.com Research into 1,3-dihydro-2H-indolin-2-one derivatives has identified compounds with good COX-2 inhibitory activity. nih.gov While many non-steroidal anti-inflammatory drugs (NSAIDs) target both COX-1 and COX-2, selective COX-2 inhibitors are sought to reduce gastrointestinal side effects. mdpi.comnih.gov Halogenated derivatives, in particular, have shown promise in this area. nih.gov

IDO1: Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunomodulatory enzyme that plays a crucial role in tumor immune escape by catalyzing tryptophan metabolism. researchgate.netnih.gov This makes IDO1 a significant target in cancer immunotherapy. nih.gov Although direct inhibition by this compound derivatives is not specified in the current literature, the indole core is a key feature of many IDO1 inhibitors. researchgate.net

Table 1: α-Glucosidase Inhibition by 5-Fluoroindolin-2-one Derivatives

| Compound | Substituent on Benzylidene Ring | IC50 (µM) |

|---|---|---|

| 3h | 3-Bromo | 49.89 ± 1.16 |

| 3i | 4-Bromo | 35.83 ± 0.98 |

| Acarbose (Reference) | - | 569.43 ± 43.72 |

Data sourced from a study on 5-fluoro-2-oxindole derivatives. frontiersin.org

Antimicrobial Research

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Halogenated compounds, including derivatives of this compound, have shown considerable potential in this area.

Antibacterial and Antifungal Activity: In a study of novel N′-(substituted-2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides, a derivative featuring a this compound moiety displayed significant antibacterial and antifungal properties. This compound demonstrated good activity against Bacillus subtilis, Escherichia coli, and Pseudomonas vulgaris with a Minimum Inhibitory Concentration (MIC) value of 31.25 µg/mL. It also showed moderate activity against the fungal species Aspergillus niger at the same concentration.

Antiviral Activity: The antiviral potential of related 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones has been explored. Certain derivatives were found to be effective against a range of viruses, including Herpes Simplex Virus (HSV-1, HSV-2) and Coxsackie B4 virus.

Table 2: Antimicrobial Activity of a this compound Derivative

| Microorganism | Type | MIC (µg/mL) |

|---|---|---|

| Bacillus subtilis | Gram-positive Bacteria | 31.25 |

| Escherichia coli | Gram-negative Bacteria | 31.25 |

| Pseudomonas vulgaris | Gram-negative Bacteria | 31.25 |

| Aspergillus niger | Fungus | 31.25 |

Anti-inflammatory Research

Inflammation is a complex biological response implicated in numerous diseases. The indolin-2-one scaffold is a well-established pharmacophore in the design of anti-inflammatory agents. nih.gov Research has focused on the inhibition of key inflammatory mediators like COX-2. nih.gov Studies on various 1,3-dihydro-2H-indolin-2-one derivatives have shown that certain compounds can effectively inhibit nitric oxide (NO) production in stimulated macrophage cells and exhibit potent COX-2 inhibitory activity. nih.gov Specifically, derivatives of 5-fluoro-2-oxindole have demonstrated antinociceptive effects in models of chronic inflammatory pain, suggesting a role in mitigating inflammatory responses.

Antidiabetic Research

The primary focus of antidiabetic research for this class of compounds has been on the inhibition of α-glucosidase, an enzyme that breaks down carbohydrates into glucose. frontiersin.org By inhibiting this enzyme, these compounds can delay glucose absorption and lower postprandial blood sugar levels. As detailed in the enzyme inhibition section (6.3.1), a series of 5-fluoro-2-oxindole derivatives, particularly those with bromo-substitutions on the C3-benzylidene ring, have been identified as potent α-glucosidase inhibitors, with activities many times higher than the clinical drug acarbose. frontiersin.orgresearchgate.net This line of research highlights a promising avenue for the development of new antidiabetic agents based on the this compound scaffold.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For indolin-2-one derivatives, SAR analyses have provided valuable insights into how structural modifications influence biological activity. nih.govnih.govresearchgate.net

Impact of Substituent Modifications on Biological Activity

The biological activity of indolin-2-one derivatives is highly dependent on the nature and position of substituents on the core ring system and its side chains.

Substitutions at C3: The substitution at the C3 position of the oxindole ring is a critical determinant of biological activity. nih.gov In studies of α-glucosidase inhibitors, various substituted benzylidene moieties were introduced at this position. It was found that the introduction of substituents at the para-position of the benzylidene ring was generally beneficial for improving inhibitory activity. frontiersin.org The presence of different functional groups, such as halogens or hydroxyl groups, on this ring significantly modulated the compound's potency.

Substitutions on the Indolinone Core: Modifications on the indolin-2-one ring itself, such as the placement of halogens at the C5 and C7 positions, are fundamental to the compound's properties. In antimicrobial studies, a comparison of derivatives showed that the presence of a nitro group at C7 or a fluoro group at C7 conferred significant antibacterial and antifungal activity.

Role of Halogen Positioning and Electronic Effects

Halogens play a multifaceted role in medicinal chemistry, influencing a compound's lipophilicity, metabolic stability, and binding interactions.

Electronic Effects: The electron-withdrawing nature of fluorine and bromine atoms at the C7 and C5 positions, respectively, significantly alters the electronic distribution of the indolin-2-one ring system. This can enhance the molecule's ability to form crucial hydrogen bonds or other electrostatic interactions with target enzymes. In SAR studies of isatin (B1672199) derivatives, it was noted that halogen substitution on the benzyloxy ring at the C5 position increased affinity toward the MAO-B enzyme. acs.org

Positional Importance: The specific location of the halogens is key. In α-glucosidase inhibitors based on the 5-fluoro-2-oxindole scaffold, the fluorine at the C5 position is a constant feature, while the introduction of a bromine atom at various positions on the C3-benzylidene ring (ortho, meta, or para) had a pronounced effect on activity. The para-bromo derivative ((Z)-3-(4-bromobenzylidene)-5-fluoroindolin-2-one) was found to be the most potent inhibitor in the series. frontiersin.org This indicates that the interplay between the halogen on the core structure and the halogen on the substituent ring is crucial for optimizing biological activity. Furthermore, studies on other halogenated flavonoids have consistently shown that these derivatives exhibit greater antimicrobial activity compared to their natural, non-halogenated analogs. nih.gov

Mechanism of Action Elucidation for Bioactive Derivatives

The elucidation of the mechanism of action for bioactive derivatives of this compound is crucial for understanding their therapeutic potential. Research in this area has largely focused on their role as inhibitors of key signaling proteins, particularly receptor tyrosine kinases (RTKs), which are pivotal in cell proliferation, differentiation, and survival. The structural similarities of these derivatives to known kinase inhibitors have guided investigations into their molecular targets and downstream cellular effects.

A prominent and well-studied analogue, Nintedanib (BIBF 1120), which shares the core indolin-2-one structure, serves as a significant model for understanding the potential mechanisms of this compound derivatives. Nintedanib is a potent triple angiokinase inhibitor that targets vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptors (FGFR), and platelet-derived growth factor receptors (PDGFR). targetedonc.comapexbt.comnih.gov Its mechanism of action has been extensively studied and provides a framework for the likely activities of related compounds.

The primary mechanism of action for Nintedanib and, by extension, likely for bioactive this compound derivatives, is the competitive inhibition of ATP binding to the kinase domain of these receptors. ersnet.org This inhibition prevents receptor autophosphorylation and the subsequent activation of downstream signaling cascades. By blocking these pathways, the derivatives can effectively halt the cellular processes that contribute to disease progression, particularly in cancer and fibrosis.

Key signaling pathways affected by the inhibition of these receptors include the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway. These pathways are central to regulating cell proliferation, survival, and migration. Inhibition of VEGFR, PDGFR, and FGFR by Nintedanib has been shown to block these downstream signaling events. ersnet.orgaacrjournals.org For instance, in human umbilical vein endothelial cells (HUVECs), Nintedanib effectively inhibits the phosphorylation of VEGFR-2 and MAPK. aacrjournals.org

The anti-angiogenic effects of these compounds are a direct consequence of VEGFR and PDGFR inhibition. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. By inhibiting the signaling of these receptors in endothelial cells and pericytes, these derivatives can suppress the formation of new tumor vasculature. aacrjournals.orgnih.gov

Furthermore, in the context of fibrotic diseases such as idiopathic pulmonary fibrosis (IPF), the inhibition of FGFR and PDGFR is particularly relevant. These receptors are key drivers of fibroblast proliferation and differentiation into myofibroblasts, which are responsible for the excessive deposition of extracellular matrix (ECM) proteins. ersnet.orgnih.gov Nintedanib has been shown to inhibit TGF-β signaling, a central pathway in fibrosis, by preventing the tyrosine phosphorylation of the type II TGF-β receptor. nih.govnih.gov

The cellular consequences of this multi-target kinase inhibition are significant. In cancer models, it leads to reduced tumor cell proliferation, induction of apoptosis, and a decrease in tumor angiogenesis. aacrjournals.orgnih.gov In models of fibrosis, it results in the downregulation of ECM production and the inhibition of myofibroblast differentiation. nih.govnih.gov

Detailed Research Findings:

Biochemical and cellular assays have been instrumental in elucidating these mechanisms. In vitro kinase assays have demonstrated the potent inhibitory activity of Nintedanib against VEGFR, FGFR, and PDGFR at nanomolar concentrations. apexbt.com

| Receptor Target | IC50 (nM) |

| VEGFR1 | 34 |

| VEGFR2 | 13-21 |

| VEGFR3 | 13 |

| FGFR1 | 69 |

| FGFR2 | 37 |

| FGFR3 | 108 |

| PDGFRα | 59 |

| PDGFRβ | 65 |

| Table 1: Inhibitory concentrations (IC50) of Nintedanib against various receptor tyrosine kinases. apexbt.comaacrjournals.org |

Cell-based assays have confirmed these findings in a more physiologically relevant context. For example, Nintedanib has been shown to inhibit the proliferation of various cell types that contribute to angiogenesis and fibrosis, including endothelial cells, pericytes, and smooth muscle cells, with EC50 values in the low nanomolar range. aacrjournals.org

| Cell Type | EC50 (nM) for Proliferation Inhibition |

| Human Umbilical Vein Endothelial Cells (HUVEC) | <10 |

| Human Skin Microvessel Endothelial Cells (HSMEC) | <10 |

| Bovine Retinal Pericytes (BRP) | 79 |

| Human Aortic Smooth Muscle Cells (AoSMC) | 62 |

| Table 2: Potency of Nintedanib in inhibiting the proliferation of various cell types involved in angiogenesis. aacrjournals.org |

Future Directions and Emerging Applications of 5 Bromo 7 Fluoroindolin 2 One

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

Detailed research into novel synthetic methodologies specifically tailored for enhanced efficiency and sustainability in the production of 5-Bromo-7-fluoroindolin-2-one is not extensively documented in peer-reviewed literature. General synthetic routes for related indolin-2-one derivatives often involve multi-step processes. For instance, the synthesis of various 5-fluoro-2-oxindole derivatives has been achieved through the condensation of 5-fluoro-2-oxindole with substituted aromatic aldehydes. frontiersin.orgresearchgate.net Similarly, synthetic pathways for 5-bromo-7-azaindolin-2-one derivatives have been described, starting from different precursors. nih.govnih.gov However, specific future-facing research aimed at creating more efficient and sustainable, green chemistry-based synthetic routes for this compound is an area that remains to be explored.

Exploration of New Biological Targets and Therapeutic Modalities

The indolin-2-one core is a well-established pharmacophore present in numerous compounds with therapeutic potential. For example, derivatives of 1-benzyl-5-bromoindolin-2-one have been investigated as novel anticancer agents, showing activity against cell lines such as MCF-7 and A-549 and exhibiting inhibitory effects on targets like VEGFR-2. mdpi.com Furthermore, various 5-fluoroindolin-2-one derivatives have been evaluated as potential α-glucosidase inhibitors, which are relevant for the management of diabetes. frontiersin.orgresearchgate.net

Despite the promising biological activities of its structural relatives, specific studies identifying and validating new biological targets for this compound are not yet available in the public domain. The therapeutic potential of this specific compound, therefore, remains an open area for future investigation. Researchers may explore its activity against a range of biological targets, including protein kinases, phosphatases, and other enzymes implicated in various diseases.

Integration of Advanced Computational Approaches for Rational Design

Advanced computational methods, such as molecular docking and dynamic simulations, are instrumental in modern drug discovery for the rational design of new therapeutic agents. These techniques have been successfully applied to understand the binding modes of related indolin-2-one derivatives with their biological targets. For instance, molecular docking studies have been used to elucidate the interactions between 5-fluoro-2-oxindole derivatives and α-glucosidase. frontiersin.org

However, there is no specific mention in the reviewed literature of the application of these advanced computational approaches to the rational design of novel therapeutics based on the this compound scaffold. Future research could leverage these in silico tools to predict potential biological targets, optimize the structure for enhanced activity and selectivity, and guide the synthesis of new and more potent derivatives.

Potential in Materials Science (e.g., Dye Molecules)

The application of indolin-2-one derivatives in materials science, for example, as dye molecules, is a plausible area of exploration due to their conjugated systems which can impart chromophoric properties. However, a review of the current scientific literature does not yield any studies specifically investigating the potential of this compound in this field. The unique combination of bromo and fluoro substituents on the indolin-2-one core could potentially influence its photophysical properties, but experimental data to support any specific applications in materials science are currently lacking. This remains a speculative but potentially fruitful area for future research and development.

Q & A

Q. What are the primary methods for synthesizing 5-Bromo-7-fluoroindolin-2-one, and how can reaction conditions be optimized?

The synthesis typically involves halogenation and cyclization of indole precursors under controlled conditions. For example, bromination and fluorination steps require catalysts like N-bromosuccinimide (NBS) or selective fluorinating agents, with solvents such as DMF or THF. Temperature control (e.g., 0–60°C) and reaction time (12–24 hours) are critical to avoid side products like over-halogenated derivatives . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures ≥95% purity.

Q. How should researchers characterize the molecular structure and purity of this compound?

Key techniques include:

- X-ray crystallography : Resolves bond angles and substituent positions (e.g., bromine at C5, fluorine at C7) .

- NMR spectroscopy : ¹H NMR (δ 7.2–7.8 ppm for aromatic protons) and ¹³C NMR (δ 110–150 ppm for sp² carbons) confirm regiochemistry .

- HPLC-MS : Validates molecular weight (230.03 g/mol) and purity (>97% by area under the curve) .

Q. What analytical strategies differentiate this compound from structurally similar indole derivatives?

Compare spectral data with analogs like 5-Bromo-6,7-difluoro-2-methyl-1H-indole (δ 7.5 ppm for C7 proton vs. δ 7.3 ppm in the target compound). TLC with Rf values under identical solvent systems and melting point analysis (e.g., 145–148°C for the target vs. 160°C for 5-Bromo-4-fluoro-2-methylaniline) can resolve ambiguities .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculates electrophilic aromatic substitution (EAS) sites, showing higher reactivity at C3 and C4 due to electron-withdrawing effects of Br and F. Molecular docking studies with palladium catalysts (e.g., Pd(PPh₃)₄) predict favorable Suzuki-Miyaura coupling at C5 .

Q. What experimental designs address contradictions in reported biological activity data for this compound?

For inconsistent IC₅₀ values (e.g., 10 µM vs. 50 µM in kinase assays):

Q. How do structural modifications enhance the compound’s pharmacokinetic properties?

Introduce methyl or trifluoromethyl groups at C2 to improve metabolic stability. Comparative ADMET studies (e.g., microsomal stability assays) show C2-methyl derivatives increase half-life from 1.2 to 4.5 hours in murine models .

Q. What strategies mitigate halogen-related instability during long-term storage?

Store under inert gas (argon) at –20°C in amber vials. Degradation studies (HPLC tracking over 6 months) show <5% decomposition under these conditions. Avoid aqueous buffers to prevent hydrolysis of the indolinone ring .

Methodological Considerations

Q. How should researchers design dose-response studies for in vitro toxicity profiling?

Use logarithmic concentration ranges (1 nM–100 µM) with triplicate measurements. Include positive controls (e.g., staurosporine for apoptosis) and normalize data to cell viability (MTT assays). EC₅₀ values should be calculated using nonlinear regression (e.g., GraphPad Prism) .

Q. What protocols ensure reproducibility in scaled-up synthesis?

- Document reaction parameters (e.g., stirring rate, inert atmosphere).

- Validate batch consistency via DSC (melting point ±2°C) and IR spectroscopy (peak matching for functional groups) .

Q. How can researchers leverage structural analogs to explore structure-activity relationships (SAR)?

Compare bioactivity of this compound with analogs lacking Br/F (e.g., 7-fluoroindolin-2-one) or with substituent variations (e.g., 5-chloro-7-fluoro derivatives). SAR tables should include IC₅₀, logP, and solubility data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.